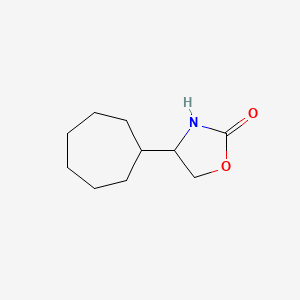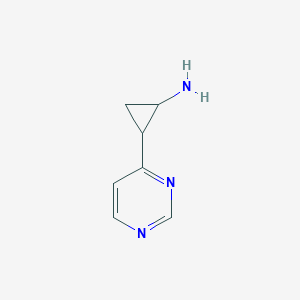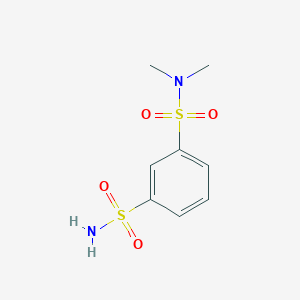
2-(4-Isopropoxyphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropoxyphenyl)acetaldehyde is an organic compound with the molecular formula C11H14O2. It is characterized by the presence of an aldehyde group attached to a phenyl ring substituted with an isopropoxy group at the para position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.
Reduction: The aldehyde group of 4-isopropoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation: The alcohol is then oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, cost, and safety. For example, catalytic hydrogenation and oxidation processes may be employed to achieve higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 2-(4-Isopropoxyphenyl)acetic acid
Reduction: 2-(4-Isopropoxyphenyl)ethanol
Condensation: β-Hydroxy ketones or aldehydes
Aplicaciones Científicas De Investigación
2-(4-Isopropoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropoxyphenyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of the aldehyde group. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes and proteins through nucleophilic addition reactions.
Comparación Con Compuestos Similares
2-(4-Isopropoxyphenyl)acetaldehyde can be compared with other similar compounds such as:
4-Isopropoxybenzaldehyde: Similar structure but lacks the acetaldehyde group.
2-(4-Methoxyphenyl)acetaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
2-(4-Isopropylphenyl)acetaldehyde: Similar structure but with an isopropyl group instead of an isopropoxy group.
Uniqueness
The presence of the isopropoxy group in this compound imparts unique steric and electronic properties, influencing its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(4-propan-2-yloxyphenyl)acetaldehyde |
InChI |
InChI=1S/C11H14O2/c1-9(2)13-11-5-3-10(4-6-11)7-8-12/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
PANWNZMUSCYNNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13615839.png)


![[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine](/img/structure/B13615868.png)


![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)

![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)

